molecular formula C18H18N2O3 B4963439 4,4-Dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-1,3-oxazine

4,4-Dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-1,3-oxazine

Cat. No.: B4963439
M. Wt: 310.3 g/mol
InChI Key: FQMFOYPCVNLHPX-UHFFFAOYSA-N
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Description

4,4-Dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-1,3-oxazine is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms The presence of the nitrophenyl and phenyl groups adds to its complexity and potential reactivity

Properties

IUPAC Name

4,4-dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-1,3-oxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-18(2)12-16(13-8-10-15(11-9-13)20(21)22)23-17(19-18)14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMFOYPCVNLHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-1,3-oxazine typically involves multi-step reactions. One common method involves the condensation of 4-nitrobenzaldehyde with 2-phenyl-4,4-dimethyl-1,3-oxazolidine in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent recovery and recycling are also important aspects of the industrial production process to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-1,3-oxazine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation is typically carried out using palladium on carbon as a catalyst.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4,4-Dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-1,3-oxazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-1,3-oxazine involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-6-(4-aminophenyl)-2-phenyl-5,6-dihydro-1,3-oxazine: Similar structure but with an amino group instead of a nitro group.

    4,4-Dimethyl-6-(4-bromophenyl)-2-phenyl-5,6-dihydro-1,3-oxazine: Similar structure but with a bromine atom instead of a nitro group.

Uniqueness

4,4-Dimethyl-6-(4-nitrophenyl)-2-phenyl-5,6-dihydro-1,3-oxazine is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. The nitro group can participate in redox reactions, making this compound a valuable tool in various research applications.

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